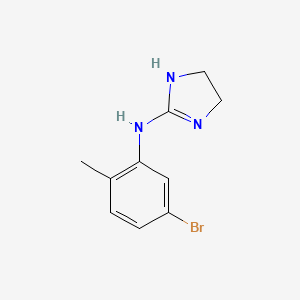

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core linked to a 5-bromo-2-methylphenyl group.

For example, describes the synthesis of 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole using 2-bromobenzaldehyde, ethylenediamine, and NaHSO₃ in DMF under reflux . A similar approach, substituting 5-bromo-2-methylbenzaldehyde, is likely employed for the target compound.

Properties

CAS No. |

16822-80-3 |

|---|---|

Molecular Formula |

C10H12BrN3 |

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12BrN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |

InChI Key |

DKPAVKDMVFUAOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-bromo-2-methylbenzoic acid and 1,2-diaminoethane.

Step 1 - Formation of Imidazole Ring: The 5-bromo-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is then reacted with 1,2-diaminoethane to form the imidazole ring.

Step 2 - Cyclization: The intermediate product undergoes cyclization under acidic conditions to form N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

Coupling Products:

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

Drug Development: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a valuable intermediate in the synthesis of pharmaceuticals.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Industry:

Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Electronics: Its derivatives can be used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazoline Derivatives

Key Comparisons:

Structural Variations: Halogen Substituents: The bromine in the target compound may enhance binding via halogen bonding compared to chlorine in or fluorine in .

Synthetic Routes :

- Most analogs are synthesized via aldehyde-amine condensations (Schiff base formation) followed by cyclization, as seen in and .

- Tizanidine’s synthesis involves more complex steps, including Povarov reactions () and heterocycle fusion .

Hydrobromide salts (e.g., ) are common in drug formulations to improve solubility and stability .

Spectroscopic Characterization :

- Vibrational spectroscopy (FTIR, Raman) and DFT calculations, as applied to tizanidine analogs in , reveal electronic effects of substituents on molecular vibrations .

Biological Activity

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of 254.13 g/mol. The compound features a bromine atom and a methyl group on a phenyl ring that is linked to an imidazole ring, contributing to its distinct chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The MIC values indicate that the compound has promising antibacterial potential, particularly against E. coli and B. subtilis .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, which may include:

- Enzymes : Inhibition of key enzymes involved in bacterial metabolism.

- Receptors : Modulation of receptor activity that affects cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate under reflux conditions in ethanol. This method has been optimized for yield and purity .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives of imidazole have been shown to exhibit enhanced potency against various cancer cell lines when modified appropriately.

Table 2: Comparative Activity of Related Compounds

| Compound Name | Activity Profile |

|---|---|

| N-(4-Bromo-2-methylphenyl)-4-methoxybenzamide | Anti-inflammatory properties |

| N-(4-Bromo-2-methylphenyl)-3-methylfuran-2-carboxamide | Unique reactivity profile |

| N-(4-Bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide | Increased electrophilicity |

These findings suggest that modifications to the imidazole structure can lead to compounds with varied biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.